4-Nitro-3-trifluoromethylpropionanilide
Overview
Description
4-Nitro-3-trifluoromethylpropionanilide is a chemical compound with the molecular formula C10H9F3N2O3 and a molecular weight of 262.1853 g/mol . It is known for its unique structural features, including a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to an aniline derivative. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Nitro-3-trifluoromethylpropionanilide typically involves the nitration of m-trifluoromethylphenylacetamide, which is obtained by reacting m-trifluoromethylaniline with acetyl chloride in a non-protic solvent . The nitration process uses nitric acid and sulfuric acid as reagents. The resulting 4-nitro-3-trifluoromethylacetanilide is then deprotected by removing the acetyl group in an ethanol solution using potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3-trifluoromethylpropionanilide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Reduction: The major product is 4-amino-3-trifluoromethylpropionanilide.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
4-Nitro-3-trifluoromethylpropionanilide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Nitro-3-trifluoromethylpropionanilide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-3-trifluoromethylaniline: A closely related compound with similar structural features.
4-Nitro-3-trifluoromethylbenzamide: Another compound with a trifluoromethyl group and a nitro group attached to a benzene ring.
Uniqueness
4-Nitro-3-trifluoromethylpropionanilide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a trifluoromethyl group makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O3/c1-2-9(16)14-6-3-4-8(15(17)18)7(5-6)10(11,12)13/h3-5H,2H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWERYMJHFYLSOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157971 | |
Record name | 4-Nitro-3-trifluoromethylpropionanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13312-12-4 | |
Record name | 4-Nitro-3-trifluoromethylpropionanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013312124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitro-3-trifluoromethylpropionanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(4-nitro-3-trifluoromethyl)-phenyl]-propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITRO-3-TRIFLUOROMETHYLPROPIONANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AON24SU7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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